

Viscosity of Urethane Diacrylate Oligomers: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Urethane acrylate	
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Urethane diacrylate (UDA) oligomers are a versatile class of thermosetting resins widely utilized in radiation-curing technology. Their application spans across coatings, adhesives, inks, and, increasingly, in the biomedical field for applications such as dental resins and 3D printing of medical devices. A critical physical property governing the processability and end-use performance of these materials is their viscosity. This guide provides a comprehensive overview of the factors influencing the viscosity of urethane diacrylate oligomers, methods for its measurement, and a summary of viscosity data for various oligomers.

Factors Influencing Viscosity

The viscosity of urethane diacrylate oligomers is a complex property influenced by a multitude of factors at the molecular level. Understanding these factors is crucial for designing and formulating UDA systems with desired rheological properties.

Molecular Weight and Architecture

A primary determinant of oligomer viscosity is its molecular weight; as the average molecular weight of the oligomer increases, so does the viscosity due to increased chain entanglement. [1] The architecture of the oligomer backbone, including the degree of branching and the presence of bulky side groups, also plays a significant role. Linear oligomers tend to have lower viscosities compared to their branched counterparts of similar molecular weight.



Chemical Composition of Building Blocks

The selection of the isocyanate and polyol precursors is fundamental in dictating the final viscosity of the urethane diacrylate oligomer.

- Isocyanate Type: The structure of the diisocyanate component significantly impacts the
 viscosity. Aromatic diisocyanates, such as toluene diisocyanate (TDI) and methylene
 diphenyl diisocyanate (MDI), generally lead to higher viscosity oligomers compared to
 aliphatic diisocyanates like isophorone diisocyanate (IPDI) and hexamethylene diisocyanate
 (HDI).[2] This is attributed to the rigid nature of the aromatic rings, which restricts chain
 mobility.
- Polyol Type and Molecular Weight: The polyol component, which forms the "soft segment" of
 the oligomer, has a profound effect on viscosity. Polyether polyols typically yield lower
 viscosity oligomers than polyester polyols of comparable molecular weight due to the higher
 flexibility of the ether linkages. Increasing the molecular weight of the polyol generally leads
 to a decrease in the viscosity of the final oligomer, as it reduces the concentration of
 urethane linkages per unit volume.

Hydrogen Bonding

Urethane linkages (-NH-COO-) are capable of forming strong intermolecular hydrogen bonds. This physical crosslinking significantly increases the viscosity of the oligomer. The density of urethane groups along the polymer chain is a key factor; higher concentrations of urethane linkages result in more extensive hydrogen bonding and, consequently, higher viscosity. Minimizing hydrogen bonding is a strategy to formulate low-viscosity systems.[3]

Reactive Diluents

To achieve a workable viscosity for many applications, urethane diacrylate oligomers are often blended with reactive diluents.[4] These are low-viscosity monomers that copolymerize with the oligomer during curing. The extent of viscosity reduction depends on the type and concentration of the reactive diluent. Monofunctional acrylates generally provide the most significant viscosity reduction, while multifunctional acrylates, though contributing to higher crosslink density, are less effective diluents. The choice of reactive diluent can also impact the final properties of the cured material.[3]



Temperature

The viscosity of urethane diacrylate oligomers is highly dependent on temperature. As temperature increases, the viscosity decreases due to increased molecular motion and a reduction in the strength of intermolecular forces, including hydrogen bonds. This relationship is critical for processing, as heating can be employed to lower the viscosity for applications like spraying or jetting.[5]

Quantitative Viscosity Data

The following table summarizes the viscosity of various commercially available and experimentally synthesized urethane diacrylate oligomers. It is important to note that viscosity is measured under specific conditions, and direct comparison should be made with caution.



Oligomer Name/Type	Description	Functionalit y	Viscosity (cP)	Temperatur e (°C)	Reference
Commercial Oligomers					
EBECRYL® 4265	Aliphatic Urethane Acrylate	3.4	800	23	[6]
EBECRYL® 4587	Aliphatic Urethane Acrylate (water emulsifiable)	3.4	1,500	23	[6]
EBECRYL® 4857	Aliphatic Urethane Acrylate (tin- free)	2	2,000	25	[6]
EBECRYL® 8210	Aliphatic Urethane Acrylate (OH functionality)	3.5	3,750	25	[6]
EBECRYL® 8313	Aliphatic Urethane Acrylate (tin- free)	2	6,000	25	[6]
EBECRYL® 4501	Aromatic Urethane Acrylate (tin- free)	4	6,000	25	[6]
SINOMER® UVU6250	Aliphatic Polyester Based Urethane Diacrylate	2	5,000 - 15,000	60	[7]



CN991	Aliphatic Urethane Acrylate	-	Lower than CN9600	25	[8]
CN9600	Structured Aliphatic Urethane Acrylate	-	Higher than CN991	25	[8]
Experimental Formulations					
Trifunctional Urethane Acrylate (Control)	-	3	6,290	-	[3]
Trifunctional Urethane Acrylate + 20% HDDA	-	-	356	-	[3]
Trifunctional Urethane Acrylate + 40% HDDA	-	-	76	-	[3]
Trifunctional Urethane Acrylate + 20% LVU	-	-	1,143	-	[3]
Trifunctional Urethane Acrylate + 40% LVU	-	-	395	-	[3]
UA-based photopolymer resin (88A)	Aliphatic Urethane Acrylate	-	< 1000	-	[9]



UA-based photopolymer resin (87A)	Aliphatic Urethane Acrylate	-	< 1000	-	[9]
UA-based photopolymer resin (588)	Aliphatic Urethane Acrylate	-	< 1000	-	[9]
UA-based photopolymer resin (5812)	Aromatic Urethane Acrylate	-	> 1000	-	[9]
UA-based photopolymer resin (594)	Aromatic Urethane Acrylate	-	> 1000	-	[9]

Note: HDDA = 1,6-Hexanediol Diacrylate, LVU = Low Viscosity Urethane dimethacrylate. Viscosity values can vary significantly based on the specific grade and measurement conditions.

Experimental Protocols for Viscosity Measurement

Accurate and reproducible viscosity measurements are essential for quality control and formulation development. Rotational rheometers are the most common instruments for characterizing the viscosity of urethane diacrylate oligomers.

Principle of Rotational Rheometry

A rotational rheometer measures the torque required to rotate a spindle immersed in the sample at a constant speed. The viscosity is then calculated from the torque, the rotational speed, and the geometry of the spindle and cup. For UV-curable systems, specialized rheometers equipped with a UV light source can be used to monitor the change in viscosity during curing.[10]

Generalized Experimental Protocol for Viscosity Measurement

Instrument and Geometry Selection:



- Select a suitable rotational rheometer or viscometer (e.g., Brookfield DV-II+, TA Instruments AR2000).[2][8]
- Choose an appropriate measuring geometry (e.g., parallel plates, cone and plate, or a specific spindle like S31).[8] The choice will depend on the viscosity of the sample and the volume available. For thermosetting materials, disposable plates are often used.[5]

Sample Preparation:

- Ensure the urethane diacrylate oligomer sample is homogeneous and free of air bubbles.
 If necessary, allow the sample to equilibrate to the desired measurement temperature in a controlled environment.
- If measuring the effect of reactive diluents, accurately weigh and thoroughly mix the oligomer and diluent until a uniform mixture is obtained.

• Loading the Sample:

- Carefully place the required amount of the sample onto the lower plate or into the measurement cup of the rheometer.
- Lower the upper geometry (plate or spindle) to the correct gap setting. The gap size is critical for accurate measurements and should be set according to the instrument's manual and the nature of the sample.

Temperature Control:

- Set the desired temperature for the measurement using the rheometer's temperature control unit (e.g., a Peltier plate or a circulating fluid bath).
- Allow the sample to reach thermal equilibrium before starting the measurement. This is typically achieved by waiting for a few minutes after the set temperature is reached.

Measurement Procedure:

 Steady Shear Viscosity: To measure the viscosity as a function of shear rate, perform a flow sweep experiment. This involves applying a range of shear rates (e.g., from 0.01 to



100 s⁻¹) and measuring the corresponding shear stress. The viscosity is then calculated as the ratio of shear stress to shear rate.

- Single Point Viscosity: For a quick quality control check, a single point viscosity measurement can be performed at a defined shear rate and temperature.
- Temperature Sweep: To determine the temperature dependence of viscosity, perform a temperature ramp experiment at a constant shear rate.

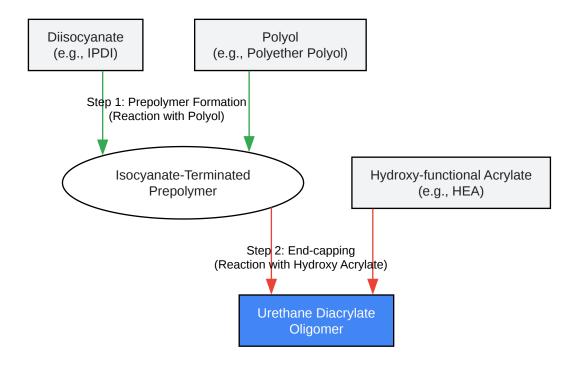
• Data Analysis:

- The rheometer software will typically plot the viscosity as a function of shear rate or temperature.
- For Newtonian fluids, the viscosity will be independent of the shear rate. Many urethane diacrylate oligomers exhibit Newtonian or near-Newtonian behavior at low to moderate shear rates.

Visualizations Synthesis of a Urethane Diacrylate Oligomer

The following diagram illustrates the typical two-step synthesis process for a urethane diacrylate oligomer.



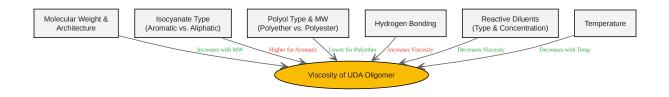


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Caption: A simplified schematic of the two-step synthesis of a urethane diacrylate oligomer.

Factors Influencing the Viscosity of Urethane Diacrylate Oligomers

This diagram outlines the key factors that have a significant impact on the viscosity of urethane diacrylate oligomers.



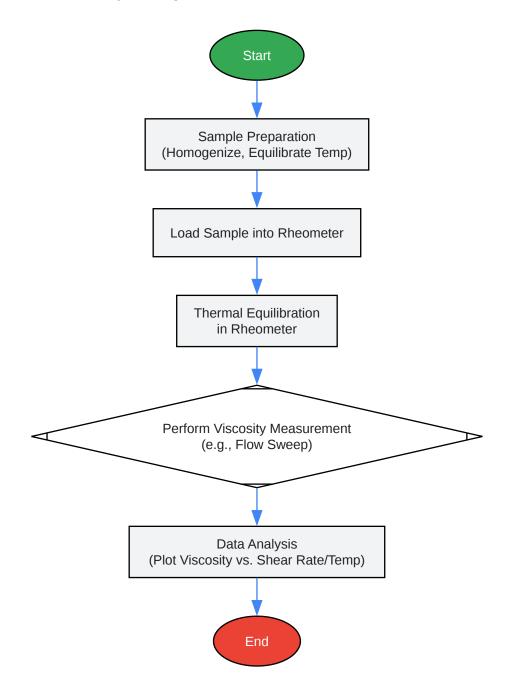
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Caption: Key molecular and external factors affecting the viscosity of urethane diacrylate oligomers.



Experimental Workflow for Viscosity Measurement

The following diagram provides a logical workflow for the experimental determination of the viscosity of a urethane diacrylate oligomer.



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Caption: A typical experimental workflow for measuring the viscosity of urethane diacrylate oligomers.



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